molecular formula C17H27NO2 B14299412 N-Hydroxy-11-phenylundecanamide CAS No. 114917-98-5

N-Hydroxy-11-phenylundecanamide

Cat. No.: B14299412
CAS No.: 114917-98-5
M. Wt: 277.4 g/mol
InChI Key: CKFPJWCNFRLQTI-UHFFFAOYSA-N
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Description

N-Hydroxy-11-phenylundecanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an N-hydroxy group attached to an 11-phenylundecanamide backbone, which contributes to its distinct chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-11-phenylundecanamide typically involves the reaction of 11-phenylundecanoic acid with hydroxylamine under controlled conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-11-phenylundecanamide can undergo various chemical reactions, including:

    Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-Hydroxy-11-phenylundecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-Hydroxy-11-phenylundecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to the observed effects .

Properties

CAS No.

114917-98-5

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-hydroxy-11-phenylundecanamide

InChI

InChI=1S/C17H27NO2/c19-17(18-20)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,20H,1-6,8,11-12,15H2,(H,18,19)

InChI Key

CKFPJWCNFRLQTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCC(=O)NO

Origin of Product

United States

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